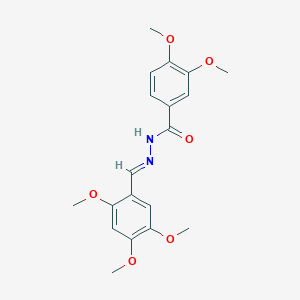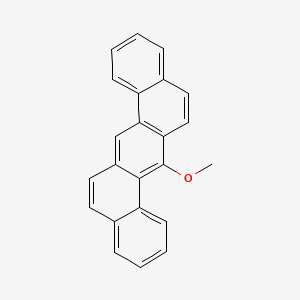![molecular formula C10H10F3N3 B11940871 1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 834896-45-6](/img/structure/B11940871.png)
1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is an organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of three methyl groups and a trifluoromethyl group attached to a pyrazolopyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a suitable pyrazolopyridine precursor. This can be achieved through the use of reagents such as trifluoromethyl iodide in the presence of a base and a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazolopyridines.
科学的研究の応用
1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl functionality.
2-Chloro-4-(trifluoromethyl)pyridine: Another pyridine derivative with a chloro substituent.
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine: A related compound with a pyrrolo[3,2-b]pyridine core.
Uniqueness
1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of three methyl groups and a trifluoromethyl group on the pyrazolopyridine core. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
834896-45-6 |
|---|---|
分子式 |
C10H10F3N3 |
分子量 |
229.20 g/mol |
IUPAC名 |
1,3,6-trimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C10H10F3N3/c1-5-4-7(10(11,12)13)8-6(2)15-16(3)9(8)14-5/h4H,1-3H3 |
InChIキー |
PJJWNTNNTQFNKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


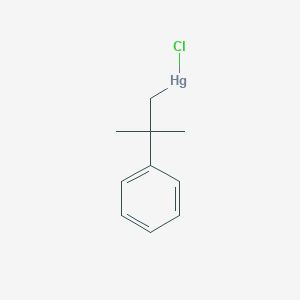
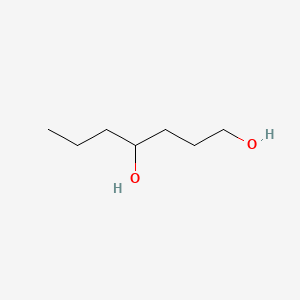
![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate](/img/structure/B11940804.png)
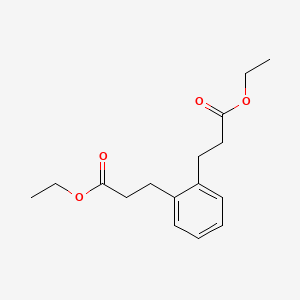
![3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B11940808.png)


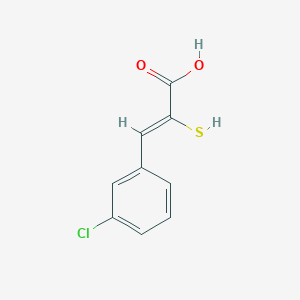
![2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline](/img/structure/B11940834.png)
